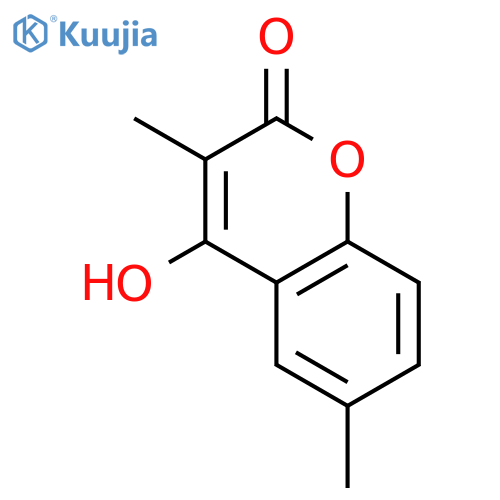Cas no 118157-94-1 (2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-)

118157-94-1 structure
商品名:2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-
- 3,6-DIMETHYL-4-HYDROXYCOUMARIN
- 4-hydroxy-3,6-dimethyl-2H-1-Benzopyran-2-one
- 4-hydroxy-3,6-dimethylchromen-2-one
- 2-hydroxy-3,6-dimethylchromen-4-one
- 4-hydroxy-3,6-dimethyl-chromen-2-one
- 4-hydroxy-3,6-dimethylcoumarin
- 4-Hydroxy-3,6-dimethylcumarin
- AC1LEMSR
- ACMC-1CHY4
- CTK4B0585
- ST094973
- 4-hydroxy-3,6-dimethyl-2H-chromen-2-one
- CS-0260123
- EN300-7459409
- Z1198163903
- A18112
- AKOS006293661
- 118157-94-1
- DTXSID60715865
- NNJOEAKMUSWNRO-UHFFFAOYSA-N
- 2H-1-Benzopyran-2-one, 4-hydroxy-3,6-diMethyl-
-
- インチ: InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3
- InChIKey: NNJOEAKMUSWNRO-UHFFFAOYSA-N
- ほほえんだ: OC1C2C=C(C)C=CC=2OC(=O)C=1C
計算された属性
- せいみつぶんしりょう: 190.063
- どういたいしつりょう: 190.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.299
- ふってん: 361.3°C at 760 mmHg
- フラッシュポイント: 161.8°C
- 屈折率: 1.612
- PSA: 50.44
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7459409-2.5g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 2.5g |
$2127.0 | 2024-05-23 | |
| Enamine | EN300-7459409-0.5g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 0.5g |
$847.0 | 2024-05-23 | |
| Enamine | EN300-7459409-1.0g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 1.0g |
$1086.0 | 2024-05-23 | |
| Enamine | EN300-7459409-10.0g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 10.0g |
$4667.0 | 2024-05-23 | |
| Aaron | AR007R6C-2.5g |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-500mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 500mg |
¥19814.00 | 2024-08-09 | |
| Aaron | AR007R6C-50mg |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 50mg |
$372.00 | 2025-02-14 | |
| 1PlusChem | 1P007QY0-500mg |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 500mg |
$1109.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-50mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 50mg |
¥6350.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-250mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 250mg |
¥12589.00 | 2024-08-09 |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
3. Water
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
118157-94-1 (2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-) 関連製品
- 1786-05-6(2H-1-Benzopyran-2-one,4-hydroxy-3-phenyl-)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量